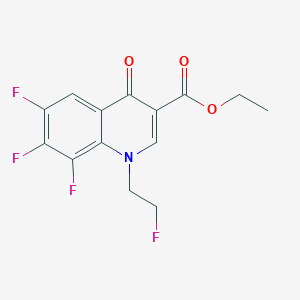







|
REACTION_CXSMILES
|
[F:1][CH2:2][CH2:3][NH:4][CH:5]=[C:6]([C:12](=[O:23])[C:13]1[CH:18]=[C:17]([F:19])[C:16]([F:20])=[C:15]([F:21])[C:14]=1F)[C:7]([O:9][CH2:10][CH3:11])=[O:8].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C(C(C)=O)C>[F:21][C:15]1[CH:14]=[C:13]2[C:18](=[C:17]([F:19])[C:16]=1[F:20])[N:4]([CH2:3][CH2:2][F:1])[CH:5]=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:12]2=[O:23] |f:1.2.3.4|
|


|
Name
|
ethyl 3-(2-fluoroethylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FCCNC=C(C(=O)OCC)C(C1=C(C(=C(C(=C1)F)F)F)F)=O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)C(=O)C
|
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|


|
Type
|
CUSTOM
|
|
Details
|
was then stirred at the same temperature for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under heating to 75˜80° C
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered under a reduced pressure
|
|
Type
|
WASH
|
|
Details
|
washed with 40 ml of dichloromethane
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under a reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in 20 ml of dichloromethane
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under a reduced pressure
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C(C(=CN(C2=C(C1F)F)CCF)C(=O)OCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.91 g | |
| YIELD: PERCENTYIELD | 96.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |